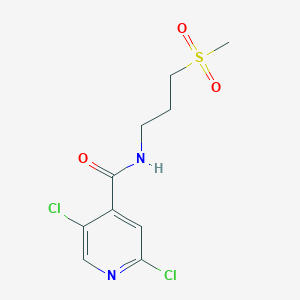
2,5-dichloro-N-(3-methanesulfonylpropyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-(3-methanesulfonylpropyl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5 of the pyridine ring, a methanesulfonylpropyl group attached to the nitrogen atom, and a carboxamide group at position 4. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(3-methanesulfonylpropyl)pyridine-4-carboxamide typically involves multiple steps. One common method starts with the chlorination of pyridine to introduce chlorine atoms at the 2 and 5 positions. This can be achieved using reagents such as phosphorus pentachloride or thionyl chloride under controlled conditions.
Next, the introduction of the methanesulfonylpropyl group can be accomplished through a nucleophilic substitution reaction. This involves reacting the chlorinated pyridine with a suitable methanesulfonylpropylating agent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Finally, the carboxamide group is introduced through an amidation reaction. This can be done by reacting the intermediate compound with an amine, such as ammonia or an amine derivative, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2,5-dichloro-N-(3-methanesulfonylpropyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (triethylamine), solvents (dimethylformamide, dichloromethane).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Amino or thiol-substituted pyridine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
科学研究应用
2,5-dichloro-N-(3-methanesulfonylpropyl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
作用机制
The mechanism of action of 2,5-dichloro-N-(3-methanesulfonylpropyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The methanesulfonylpropyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological target being studied.
相似化合物的比较
Similar Compounds
2,5-dichloropyridine-4-carboxamide: Lacks the methanesulfonylpropyl group, resulting in different chemical and biological properties.
2,5-dichloro-N-(3-methylpropyl)pyridine-4-carboxamide: Contains a methylpropyl group instead of a methanesulfonylpropyl group, affecting its reactivity and applications.
Uniqueness
2,5-dichloro-N-(3-methanesulfonylpropyl)pyridine-4-carboxamide is unique due to the presence of the methanesulfonylpropyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
2,5-dichloro-N-(3-methylsulfonylpropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O3S/c1-18(16,17)4-2-3-13-10(15)7-5-9(12)14-6-8(7)11/h5-6H,2-4H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSXPBAOKUKDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCNC(=O)C1=CC(=NC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














